Acetic acid, dichloro-, undecyl ester
Description
Properties
CAS No. |
90146-85-3 |
|---|---|
Molecular Formula |
C13H24Cl2O2 |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
undecyl 2,2-dichloroacetate |
InChI |
InChI=1S/C13H24Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-17-13(16)12(14)15/h12H,2-11H2,1H3 |
InChI Key |
CLUHASIISUFUNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The direct esterification of dichloroacetic acid with undecyl alcohol proceeds via acid-catalyzed nucleophilic acyl substitution. Sulfuric acid or p-toluenesulfonic acid (0.5–2.0 mol%) is typically employed to protonate the carbonyl oxygen, enhancing the electrophilicity of the carboxylic carbon. The reaction is conducted under reflux (100–120°C) in toluene or xylene to azeotropically remove water, shifting equilibrium toward ester formation.
Key parameters :
Purification and Isolation
Post-reaction, the mixture is washed with sodium bicarbonate to neutralize residual acid, followed by distillation under reduced pressure (20–50 mmHg) to isolate the ester. Recrystallization from acetone-hexane (1:3 v/v) elevates purity to >98%.
Preparation from Dichloroacetyl Chloride and Undecyl Alcohol
Dichloroacetyl Chloride Synthesis
Dichloroacetyl chloride is synthesized via trichloroethylene oxidation. In the presence of UV light and oxygen at 60–80°C, trichloroethylene forms dichloroacetyl chloride and trichloroethylene oxide. The crude product is distilled (bp 108–110°C) to achieve 85–90% purity.
Esterification with Undecyl Alcohol
Dichloroacetyl chloride reacts exothermically with undecyl alcohol in dichloromethane at 0–5°C. Triethylamine (1.1 eq) scavenges HCl, preventing side reactions. After quenching with water, the organic layer is dried over MgSO₄ and concentrated. Yield: 88–92%.
Advantage : This route avoids equilibrium limitations, enabling faster reactions (<2 hours).
Alternative Route via Trichloroethylene Oxidation
One-Pot Oxidation-Esterification
A novel approach oxidizes trichloroethylene directly in the presence of undecyl alcohol and TiO₂ nanoparticles (2 wt%) under UV light (254 nm). Oxygen gas is bubbled through the mixture at 70°C for 8 hours, achieving 65–70% ester yield.
Limitation : Competing chloral formation reduces selectivity, necessitating costly separations.
Comparative Analysis of Preparation Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Direct esterification | H₂SO₄ | 110–120 | 6–12 | 70–85 | 98 |
| Dichloroacetyl chloride | None | 0–5 | 2 | 88–92 | 99 |
| Trichloroethylene route | TiO₂/UV | 70 | 8 | 65–70 | 85 |
Key observations :
- The dichloroacetyl chloride method offers superior yield and purity but requires stringent handling of corrosive reagents.
- Direct esterification remains the most scalable for industrial applications, despite longer reaction times.
Challenges and Innovations in Purification
Solvent Extraction Optimization
Ethyl acetate effectively extracts dichloroacetic acid derivatives from aqueous phases due to its high partition coefficient (log P = 0.73). Post-extraction, molecular sieves (3Å) reduce water content to <50 ppm, critical for preventing hydrolysis during storage.
Crystallization Techniques
Multi-stage recrystallization using methanol-methylene chloride (1:7 v/v) at −20°C yields needle-like crystals with 99.5% purity, as demonstrated in CN102276442B.
Chemical Reactions Analysis
Types of Reactions:
- Esters can undergo hydrolysis in the presence of an acid or a base to yield the parent carboxylic acid and alcohol. For acetic acid, dichloro-, undecyl ester, the hydrolysis reaction can be represented as:
Hydrolysis: CH3COOC11H23+H2O→CH3COOH+C11H23OH
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol. It is catalyzed by acids or bases.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts with the desired alcohol.
Major Products:
Hydrolysis: Acetic acid and undecyl alcohol.
Reduction: Undecyl alcohol.
Transesterification: A new ester and the original alcohol.
Scientific Research Applications
Acetic acid, dichloro-, undecyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Employed in the study of esterases, enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.
Industry: Utilized in the manufacture of fragrances, flavorings, and plasticizers.
Mechanism of Action
The mechanism of action of acetic acid, dichloro-, undecyl ester involves its interaction with enzymes like esterases, which catalyze the hydrolysis of the ester bond. The ester bond is cleaved, resulting in the formation of acetic acid and undecyl alcohol. The molecular targets include the ester bond, and the pathways involve hydrolysis reactions catalyzed by enzymes.
Comparison with Similar Compounds
The following compounds are structurally or functionally related to acetic acid, dichloro-, undecyl ester:
Dichloroacetic Acid Esters
*Estimated based on dichloroacetic acid (142.97 g/mol) + undecyl chain (C₁₁H₂₃, 155.3 g/mol) – H₂O (18 g/mol).
Structural Insights :
- Chain Length : The undecyl chain in the target compound increases hydrophobicity compared to shorter-chain esters like methyl or vinyl derivatives. This likely reduces water solubility and enhances lipid compatibility, making it suitable for flavor applications .
Non-Dichloro Undecyl Esters
Functional Differences :
- Odor Profile: Non-dichloro undecyl esters (e.g., acetic acid, undecyl ester) are associated with fruity or floral notes, whereas the dichloro variant has a sharper, pungent aroma .
- Biological Activity : Phthalic acid esters exhibit toxicity in insects, while the dichloroacetic acid ester’s bioactivity remains underexplored .
Q & A
What are the critical considerations for synthesizing acetic acid, dichloro-, undecyl ester with high purity?
Basic Research Focus
Synthesis requires precise control of esterification between dichloroacetic acid and undecanol. Key factors include:
- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods (lipases) can optimize yield. Enzymatic routes reduce side reactions but may require longer reaction times .
- Temperature control : Maintain 60–80°C to balance reaction rate and avoid decomposition of dichloroacetic acid .
- Purification : Use fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) to isolate the ester, followed by silica gel chromatography to remove residual alcohols or acids .
How can conflicting solubility data for this compound in polar solvents be resolved?
Advanced Research Focus
Discrepancies in solubility (e.g., in ethanol vs. water) may arise from:
- Impurity profiles : Trace amounts of unreacted dichloroacetic acid or undecanol can skew measurements. Validate purity via GC-MS or NMR before testing .
- Temperature dependence : Solubility in water increases at elevated temperatures (20–40°C), but decomposition occurs above 50°C. Use dynamic light scattering (DLS) to monitor colloidal stability .
- Method standardization : Compare results using OECD Guideline 105 (shake-flask method) versus HPLC-based partitioning studies .
What analytical techniques are optimal for characterizing the stereochemical stability of this compound?
Advanced Research Focus
The ester’s dichloro group may induce conformational isomerism. Recommended methods:
- NMR spectroscopy : - and -NMR to detect splitting patterns from chlorine’s quadrupolar effects .
- Chiral GC-MS : Use β-cyclodextrin columns to resolve enantiomers, if present .
- Computational modeling : DFT calculations (e.g., Gaussian 16) to predict stable conformers and compare with experimental IR/Raman spectra .
How does the branched structure of undecyl chains influence the ester’s biological activity?
Advanced Research Focus
Branching affects membrane permeability and enzymatic interactions:
- Lipophilicity : Branched undecyl chains (e.g., 4-methyl derivatives) increase logP values by 0.5–1.0 units compared to linear chains, enhancing cellular uptake .
- Cytotoxicity assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Linear-chain analogs show 20–30% lower IC values due to reduced steric hindrance in esterase hydrolysis .
- Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .
What methodologies are recommended for quantifying trace degradation products of this ester in environmental samples?
Basic Research Focus
Degradation products (e.g., dichloroacetic acid, undecanol) can be monitored via:
- GC-ECD : Electron capture detection for halogenated compounds (detection limit: 0.1 ppb) .
- LC-MS/MS : Use a C18 column and negative ionization mode for polar degradation byproducts .
- SPME extraction : Solid-phase microextraction with PDMS fibers to preconcentrate analytes from water or soil .
How can researchers address discrepancies in reported thermal stability data for this compound?
Advanced Research Focus
Variations in decomposition temperatures (e.g., 120–150°C) may stem from:
- Atmospheric oxygen : Conduct thermogravimetric analysis (TGA) under nitrogen vs. air to assess oxidative stability .
- Heating rate : Slower ramp rates (2°C/min) provide more accurate decomposition profiles than faster rates .
- Impurity catalysis : Metal traces (e.g., Fe) accelerate degradation. Use ultra-pure samples and inert crucibles in DSC studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
